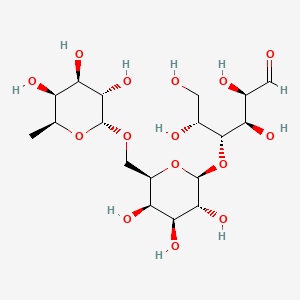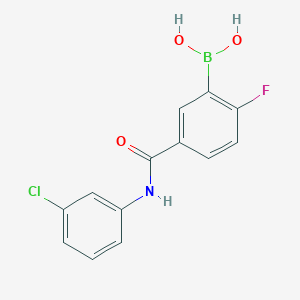
1,1-Biphenyl,4-(2-fluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Biphenyl,4-(2-fluoroethyl)- is an organic compound with the molecular formula C14H13F. It is a derivative of biphenyl, where a fluoroethyl group is attached to the fourth position of one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Biphenyl,4-(2-fluoroethyl)- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,1-Biphenyl,4-(2-fluoroethyl)- may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Biphenyl,4-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups, such as ethyl or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings .
Scientific Research Applications
1,1-Biphenyl,4-(2-fluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1-Biphenyl,4-(2-fluoroethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,1-Biphenyl,4-(2-chloroethyl)-
- 1,1-Biphenyl,4-(2-bromoethyl)-
- 1,1-Biphenyl,4-(2-iodoethyl)-
Comparison: 1,1-Biphenyl,4-(2-fluoroethyl)- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, the fluoroethyl derivative exhibits different reactivity and stability. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C14H13F |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
MZAGNYKRYHQRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


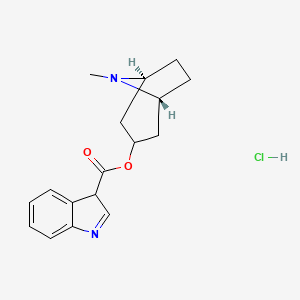
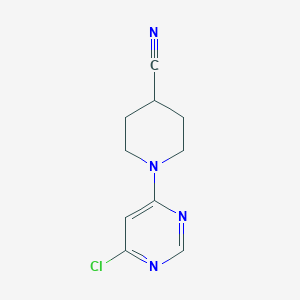
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
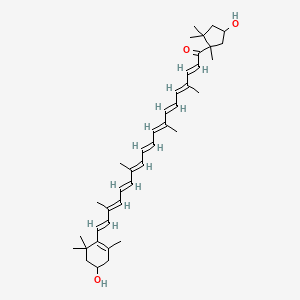



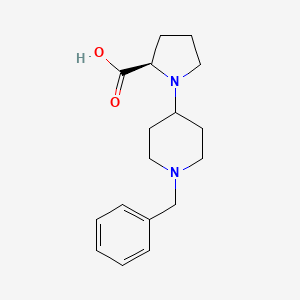
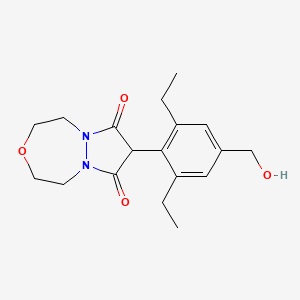
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
